molecular formula C10H14BClO3 B594274 3-Butoxy-2-chlorophenylboronic acid CAS No. 1256345-58-0

3-Butoxy-2-chlorophenylboronic acid

Cat. No.: B594274
CAS No.: 1256345-58-0
M. Wt: 228.479
InChI Key: UYJMMBBEXLZVST-UHFFFAOYSA-N
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Description

3-Butoxy-2-chlorophenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with butoxy and chloro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-chlorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is generally carried out in the presence of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for larger batch sizes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents and catalysts may also be adjusted to reduce costs and improve yield.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-2-chlorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium periodate.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Corresponding phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-Butoxy-2-chlorophenylboronic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Butoxy-2-chlorophenylboronic acid’s unique combination of butoxy and chloro substituents on the phenyl ring provides distinct steric and electronic properties, making it particularly useful in selective organic transformations and the synthesis of complex molecules.

Properties

IUPAC Name

(3-butoxy-2-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJMMBBEXLZVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OCCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681531
Record name (3-Butoxy-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256345-58-0
Record name (3-Butoxy-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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